molecular formula C20H26N2O4 B5652402 8-(3-allyl-4-methoxybenzoyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid

8-(3-allyl-4-methoxybenzoyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No. B5652402
M. Wt: 358.4 g/mol
InChI Key: HIQOUHJVAMMYIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spiro compounds, including those similar to the targeted molecule, often involves complex reactions that aim to achieve the desired structural configurations with high selectivity and yield. For instance, the synthesis of related diazaspiro[4.5]decane derivatives has been explored through various methods, including supramolecular arrangements and stereoselective syntheses. These processes highlight the intricate balance between reagents, conditions, and the stereochemistry required to achieve the spirocyclic frameworks (Graus et al., 2010; Overman & Rishton, 2003).

Molecular Structure Analysis

The molecular structure of diazaspiro compounds is characterized by their spirocyclic core, where two cyclic systems are joined at a single carbon atom. The crystallographic analysis of similar compounds has provided insights into how substituents on the cyclohexane ring influence the supramolecular arrangements and the stabilization of these structures without solvent molecules. This analysis underlines the importance of substituents in defining the structural characteristics and potential intermolecular interactions of such compounds (Graus et al., 2010).

Chemical Reactions and Properties

Spiro compounds exhibit a range of chemical reactions, reflecting their complex structures and functional groups. The reactivity can be influenced by the presence of the diazaspiro core, leading to various transformations and applications in synthesizing new compounds with biological or material significance. For example, the synthesis of 1,3-diazaspiro[4.5]decane-2,4-dione derivatives showcases the versatility and reactivity of these spiro frameworks in forming compounds with potential anticonvulsant activity (Madaiah et al., 2012).

Physical Properties Analysis

The physical properties of spiro compounds, including solubility, melting points, and crystal structure, are pivotal for understanding their behavior in different environments and applications. These properties are often determined by the compound's molecular structure, specifically the arrangement of atoms and the presence of functional groups. For instance, the crystalline and molecular structure analysis provides valuable information on the compound's stability, packing, and potential for forming supramolecular assemblies (Graus et al., 2010).

properties

IUPAC Name

8-(4-methoxy-3-prop-2-enylbenzoyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-3-4-14-11-15(5-6-17(14)26-2)18(23)22-9-7-20(8-10-22)12-16(19(24)25)21-13-20/h3,5-6,11,16,21H,1,4,7-10,12-13H2,2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQOUHJVAMMYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)CC(NC3)C(=O)O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-Allyl-4-methoxybenzoyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid

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